molecular formula C6H14O B072896 2-Butanol,3,3-dimethyl-, (2S)- CAS No. 1517-67-5

2-Butanol,3,3-dimethyl-, (2S)-

Cat. No.: B072896
CAS No.: 1517-67-5
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3-Dimethyl-2-butanol is an organic compound with the molecular formula C6H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Scientific Research Applications

  • Vibrational Spectra Analysis : Juszyńska et al. (2008) investigated the molecular vibrational spectra of 3,3-dimethyl-2-butanol using inelastic incoherent neutron scattering, mid-infrared spectroscopy, and far-infrared absorption methods. The results were compared with quantum chemical calculations, providing insights into the molecular properties of this compound (Juszyńska et al., 2008).

  • Study of Solid State Polymorphism : Juszyńska et al. (2006) used the Differential Scanning Calorimetry (DSC) method to study the solid-state polymorphism of various dimethyl butanols, including 3,3-dimethyl-2-butanol. This study provided valuable data on the glass-forming ability and hydrogen bonding characteristics of these isomers (Juszyńska et al., 2006).

  • Optical Resolution in Membrane Processes : Shinohara et al. (1995) conducted a study on the enantioselective separation of racemates like 1,3-butanediol and 2-butanol through a specific polymeric membrane, demonstrating the potential for optical resolution in chemical processing (Shinohara et al., 1995).

  • Atmospheric Chemistry and Radical Reactions : Research by Chew and Atkinson (1996) explored the use of 2-butanol, which is structurally similar to 3,3-dimethyl-2-butanol, in scavenging OH radicals in the atmosphere. This study is significant for understanding atmospheric chemistry and the reactivity of similar alcohols (Chew & Atkinson, 1996).

  • Biochemical Applications : Viragh et al. (1999) investigated the dealkylation products of soman-inhibited acetylcholinesterase, using 3,3-dimethyl-2-butanol as a calibration standard. This research is important for understanding biochemical processes involving nerve agents (Viragh et al., 1999).

  • Green Chemistry : Upare et al. (2015) developed an integrated process for producing 2,5-dimethylfuran from fructose using 1-butanol, a process relevant to sustainable chemistry and biofuel production (Upare et al., 2015).

  • Microbiota and Pulmonary Hypertension : Aldred (2022) discussed the potential role of 3,3-dimethyl-1-butanol in inhibiting microbial TMA lyase activity, which could have implications for treating pulmonary arterial hypertension (Aldred, 2022).

  • Enzyme Enantioselectivity : Ottosson et al. (2002) studied the temperature dependence of enantioselectivity in enzymes, including their interaction with 3,3-dimethyl-2-butanol. This research contributes to our understanding of enzyme behavior in pharmaceutical and chemical synthesis (Ottosson et al., 2002).

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3,3-Dimethyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 3,3-dimethyl-2-butanone in the presence of a chiral catalyst.

Industrial Production Methods: In industrial settings, the production of 2-Butanol,3,3-dimethyl-, (2S)- often involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3-Dimethyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3-dimethyl-2-butanone.

    Reduction: It can be reduced to form 3,3-dimethylbutane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by

Properties

IUPAC Name

(2S)-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXKPDFWGNLJU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309898
Record name (2S)-3,3-Dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-67-5
Record name (2S)-3,3-Dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3,3-Dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanol, 3,3-dimethyl-, (S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butanol,3,3-dimethyl-, (2S)-
Reactant of Route 2
Reactant of Route 2
2-Butanol,3,3-dimethyl-, (2S)-
Reactant of Route 3
Reactant of Route 3
2-Butanol,3,3-dimethyl-, (2S)-
Reactant of Route 4
Reactant of Route 4
2-Butanol,3,3-dimethyl-, (2S)-
Reactant of Route 5
Reactant of Route 5
2-Butanol,3,3-dimethyl-, (2S)-
Reactant of Route 6
Reactant of Route 6
2-Butanol,3,3-dimethyl-, (2S)-
Customer
Q & A

Q1: What is significant about the synthesis method described in the research for (S)-3,3-dimethyl-2-butanol?

A1: The research highlights a novel synthesis method for (S)-3,3-dimethyl-2-butanol utilizing a ruthenium complex catalyst. [] This method stands out due to its high efficiency, achieving a 100% yield of the desired alcohol. [] Furthermore, the reaction exhibits excellent enantioselectivity, with the (S)-enantiomer being produced with 97% enantiomeric excess (ee). [] This high selectivity is crucial for potential applications where the chirality of the molecule is important.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.